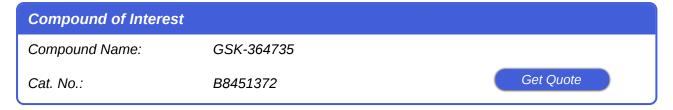


GSK-364735: A Two-Metal Binding Integrase Inhibitor for HIV-1

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This process, known as integration, is a key step in the establishment of a persistent infection.[2][3] HIV-1 integrase catalyzes two essential reactions: 3'-processing and strand transfer.[2][4][5] Both of these reactions are dependent on the presence of two divalent metal ions, typically magnesium (Mg2+), within the enzyme's catalytic core.[1][4] The active site of the integrase contains a conserved triad of acidic residues, the DDE motif (Asp64, Asp116, and Glu152), which coordinates these metal ions.[1][3][4]

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase.[6][7] As a member of the naphthyridinone class of inhibitors, **GSK-364735** functions by chelating the two metal ions in the integrase active site, effectively blocking the strand transfer step of integration.[6][8] This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and resistance profile of **GSK-364735**.

Mechanism of Action: Two-Metal Binding Inhibition

The catalytic cycle of HIV-1 integrase involves a two-step process. First, in the cytoplasm, the integrase performs 3'-processing, where it removes a dinucleotide from each 3' end of the viral DNA.[1][2][4] Following transport into the nucleus, the integrase, as part of the pre-integration



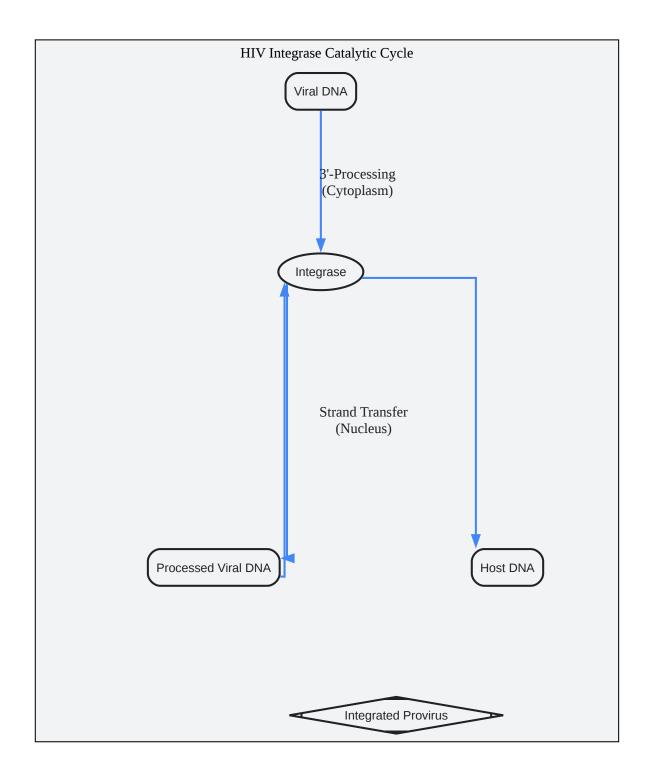




complex, mediates the strand transfer reaction. In this step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[2][4]

GSK-364735 exerts its antiviral effect by competitively binding to the integrase active site when it is complexed with viral DNA.[7][8] The inhibitor's pharmacophore chelates the two essential Mg2+ ions, preventing the binding and proper positioning of the host DNA for the strand transfer reaction.[9] This leads to the accumulation of unintegrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles.[7][10]

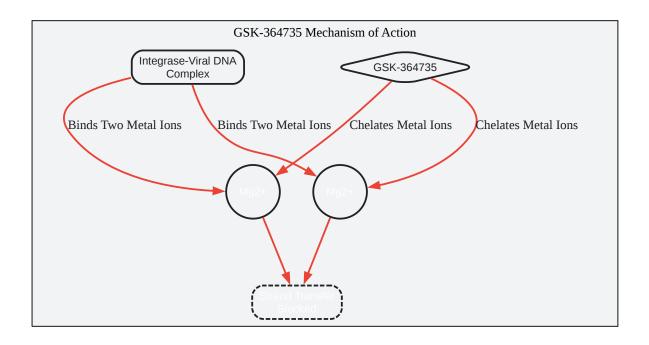




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Figure 1: HIV Integrase Catalytic Cycle.





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Figure 2: GSK-364735 Two-Metal Binding Mechanism.

Quantitative Data

The potency and efficacy of **GSK-364735** have been characterized through various in vitro and cellular assays.

In Vitro Inhibition and Binding Affinity



Parameter	Value (nM)	Assay
IC50	7.8 ± 0.8	Recombinant HIV Integrase Strand Transfer Assay[6]
IC50	8 ± 2	Recombinant HIV Integrase Strand Transfer Assay[7][10]
Kd	6 ± 4	Competitive Binding Assay[7] [10]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Cellular Antiviral Activity

Cell Type	Virus Strain	EC50 (nM)
PBMCs	HIV-1Ba-L	1.2 ± 0.4[7][10]
MT-4	Wild-Type	5 ± 1[7][10]
-	RTI-Resistant Strains	2.2 to 3.7[6]
-	PI-Resistant Strains	2.0 to 3.2[6]

EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. RTI: Reverse Transcriptase Inhibitor. PI: Protease Inhibitor.

Pharmacokinetics in Healthy Adults (Single and

Repeated Doses)

Parameter	Value
Tmax (Time to maximum concentration)	0.75 to 5.0 hours[11][12]
t1/2 (Half-life)	3 to 7 hours[11][12]

Data from a Phase I study in healthy adult subjects.[11][12][13]

Experimental Protocols

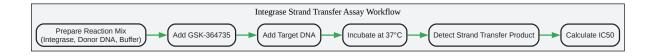


HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Methodology:

- Substrate Preparation: A 5'-biotinylated oligonucleotide duplex mimicking the processed viral DNA end is used as the donor substrate. A second, unlabeled oligonucleotide duplex serves as the target DNA.
- Reaction Mixture: Recombinant HIV-1 integrase is incubated with the donor DNA in a
 reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2), a buffering agent (e.g.,
 HEPES), and a reducing agent (e.g., DTT).
- Inhibitor Addition: Serial dilutions of the test compound (GSK-364735) are added to the reaction mixture.
- Initiation of Reaction: The reaction is initiated by the addition of the target DNA.
- Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
- Detection: The reaction products are captured on a streptavidin-coated plate and detected using an antibody that specifically recognizes the integrated product. The signal is typically measured using a colorimetric or chemiluminescent substrate.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.



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Figure 3: Workflow for an In Vitro Integrase Inhibition Assay.

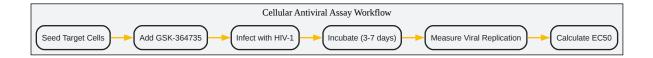
Cellular Antiviral Activity Assay

This assay determines the potency of an antiviral compound in a cell-based model of HIV-1 infection.

Methodology:

- Cell Seeding: Susceptible target cells (e.g., MT-4 cells or activated PBMCs) are seeded into a 96-well plate.
- Compound Addition: Serial dilutions of **GSK-364735** are added to the cells.
- Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
- Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-7 days).
- Measurement of Viral Replication: The extent of viral replication is quantified. Common methods include:
 - MTT Assay: Measures cell viability, where a decrease in viability in untreated, infected cells indicates viral cytopathic effect.
 - p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.
 - Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and integration.
- Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration. A cytotoxicity assay is also performed in parallel to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).





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Figure 4: Workflow for a Cell-Based Antiviral Activity Assay.

Resistance Profile

As with other integrase inhibitors that target the enzyme's active site, resistance to **GSK-364735** can emerge through mutations in the integrase gene.[7] In vitro resistance selection studies have shown that mutations arise in the active site of the integrase.[7] Some cross-resistance has been observed with other integrase inhibitors.[7][10] However, **GSK-364735** retains full potency against HIV strains that are resistant to reverse transcriptase and protease inhibitors.[6]

Conclusion

GSK-364735 is a potent inhibitor of HIV-1 integrase that acts through a two-metal binding mechanism to block the strand transfer step of viral DNA integration. It exhibits nanomolar potency in both biochemical and cellular assays and is active against HIV-1 strains resistant to other classes of antiretroviral drugs. The development of resistance to **GSK-364735** is associated with mutations in the integrase active site. This comprehensive technical overview provides valuable information for researchers and drug development professionals working on novel HIV-1 therapeutics.

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